

# Meta-analysis of preclinical studies on Terbium-161 radiopharmaceuticals

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## Compound of Interest

Compound Name: *Terbium-161*

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## A Comparative Guide to Preclinical Terbium-161 Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of preclinical studies on **Terbium-161** ( $^{161}\text{Tb}$ ) radiopharmaceuticals, offering an objective comparison of their performance with a focus on experimental data. The unique decay properties of  $^{161}\text{Tb}$ , which include the emission of  $\beta^-$  particles along with a significant cascade of low-energy conversion and Auger electrons, position it as a promising radionuclide for targeted cancer therapy, potentially offering enhanced efficacy over established therapeutic radionuclides like Lutetium-177 ( $^{177}\text{Lu}$ ).<sup>[1][2]</sup> This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows and mechanisms to support ongoing research and development in this exciting field.

## Comparative Data Analysis

The following tables summarize quantitative data from preclinical studies, comparing the performance of various  $^{161}\text{Tb}$ -labeled radiopharmaceuticals and their  $^{177}\text{Lu}$ -labeled counterparts.

Table 1: Radiolabeling and In Vitro Stability

Radiopharmaceutical	Ligand/Target	Radiolabeling Yield (%)	Radiochemical Purity (%)	In Vitro Stability (72h, %)	Reference
[ <sup>161</sup> Tb]Tb-PSMA-617	PSMA-617 / PSMA	97.99 ± 2.01	>98	>95	<a href="#">[3]</a>
[ <sup>177</sup> Lu]Lu-PSMA-617	PSMA-617 / PSMA	Not Reported	Not Reported	Not Reported	<a href="#">[1]</a>
[ <sup>161</sup> Tb]Tb-DOTA-LM3	DOTA-LM3 / SSTR	Not Reported	>98	Not Reported	<a href="#">[4]</a>
[ <sup>177</sup> Lu]Lu-DOTA-LM3	DOTA-LM3 / SSTR	Not Reported	>98	Not Reported	<a href="#">[4]</a>
[ <sup>161</sup> Tb]Tb-cm09	cm09 / Folate Receptor	>98	>98	Not Reported	<a href="#">[5]</a>
[ <sup>177</sup> Lu]Lu-cm09	cm09 / Folate Receptor	>98	>98	Not Reported	<a href="#">[5]</a>

Table 2: In Vitro Cell Viability (IC50 Values)

Radiopharmaceutical	Cell Line	IC50 (MBq/mL)	Fold Difference ( <sup>177</sup> Lu/ <sup>161</sup> Tb)	Reference
[ <sup>161</sup> Tb]Tb-PSMA-617	PC-3 PIP (PSMA+)	Not Reported	Superior to <sup>177</sup> Lu	[1]
[ <sup>177</sup> Lu]Lu-PSMA-617	PC-3 PIP (PSMA+)	Not Reported	-	[1]
[ <sup>161</sup> Tb]Tb-DOTA-LM3	AR42J (SSTR+)	Not Reported	102-fold more potent	[4]
[ <sup>177</sup> Lu]Lu-DOTA-LM3	AR42J (SSTR+)	Not Reported	-	[4]
[ <sup>161</sup> Tb]Tb-cm09	KB (FR+)	~0.014	4.5	[6]
[ <sup>177</sup> Lu]Lu-cm09	KB (FR+)	~0.063	-	[6]
[ <sup>161</sup> Tb]Tb-cm09	IGROV-1 (FR+)	~2.53	1.7	[6]
[ <sup>177</sup> Lu]Lu-cm09	IGROV-1 (FR+)	~4.52	-	[6]

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)

Radiopharmaceutical	Tumor Model	Time Point	Tumor Uptake	Kidney Uptake	Liver Uptake	Reference
[ <sup>161</sup> Tb]Tb-PSMA-617	PC-3 PIP Xenograft	24h	~15	~30	~0.5	[2]
[ <sup>177</sup> Lu]Lu-PSMA-617	PC-3 PIP Xenograft	24h	~15	~30	~0.5	[2]
[ <sup>161</sup> Tb]Tb-cm09	KB Xenograft	24h	23.8 ± 2.5	4.5 ± 0.6	1.2 ± 0.1	[7]
[ <sup>177</sup> Lu]Lu-cm09	KB Xenograft	24h	Similar to <sup>161</sup> Tb	Similar to <sup>161</sup> Tb	Similar to <sup>161</sup> Tb	[6]

Table 4: Preclinical Therapeutic Efficacy

Radiopharmaceutical	Tumor Model	Administered Activity (MBq)	Outcome	Reference
[ <sup>161</sup> Tb]Tb-PSMA-617	PC-3 PIP Xenograft	5.0	Median survival: 36 days	[8]
[ <sup>161</sup> Tb]Tb-PSMA-617	PC-3 PIP Xenograft	10.0	Median survival: 65 days	[8]
Untreated Control	PC-3 PIP Xenograft	-	Median survival: 19 days	[8]
[ <sup>161</sup> Tb]Tb-DOTA-LM3	AR42J Xenograft	Not Reported	Significantly more effective in delaying tumor growth than [ <sup>177</sup> Lu]Lu-DOTA-LM3	[4]
[ <sup>161</sup> Tb]Tb-cm09	KB Xenograft	10	More efficient tumor growth reduction than [ <sup>177</sup> Lu]Lu-cm09	[6]

## Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of <sup>161</sup>Tb radiopharmaceuticals.

### Radiolabeling of [<sup>161</sup>Tb]Tb-PSMA-617

A novel radiolabeling method for [<sup>161</sup>Tb]Tb-PSMA-617 has been described.[3] The procedure involves the following steps:

- To a tube containing 50 µL of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of [<sup>161</sup>Tb]TbCl<sub>3</sub> are added.

- The reaction mixture is adjusted to a pH of 4.5 and incubated at 95°C for 10 minutes.
- Following this, 25 µL of PSMA-617 is added to the mixture.
- The final reaction mixture is incubated in a hot pot at 95°C for approximately 25 minutes.
- The mixture is then cooled to room temperature.
- Quality control is performed using radio-TLC and HPLC to determine radiochemical yield and purity.[3]

## In Vitro Cell Viability Assay (MTT Assay)

The anti-proliferative effects of  $^{161}\text{Tb}$ - and  $^{177}\text{Lu}$ -labeled compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[6]

- Folate receptor-positive KB and IGROV-1 cancer cells are seeded in 96-well plates.
- Cells are exposed to serial dilutions of [ $^{161}\text{Tb}$ ]Tb-cm09 and [ $^{177}\text{Lu}$ ]Lu-cm09.
- After a defined incubation period, the medium is replaced with MTT solution, and the cells are incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization buffer.
- The absorbance is measured at a specific wavelength using a plate reader to determine cell viability.
- IC50 values, the concentration of radioactivity required to inhibit 50% of cell growth, are calculated.[6]

## In Vivo Biodistribution Studies

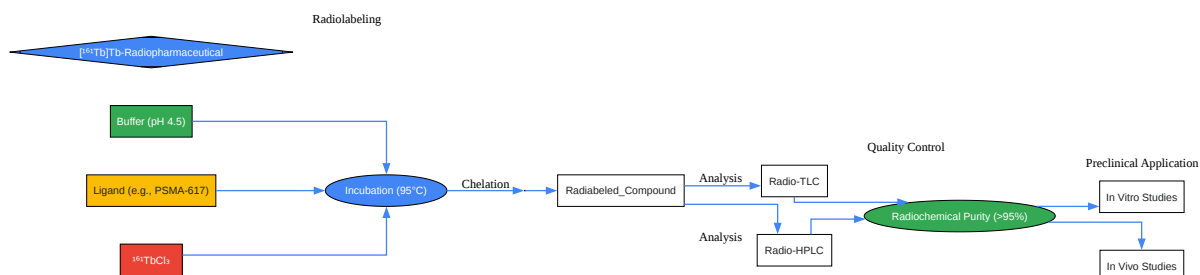
Biodistribution studies are performed in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical from various organs and the tumor.[9]

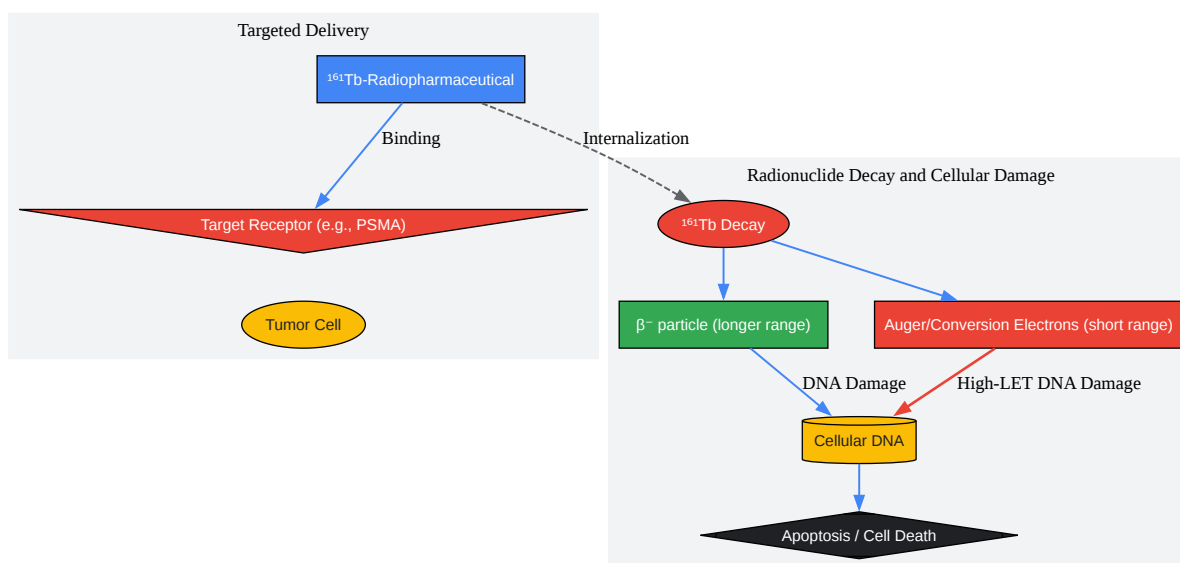
- Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a defined amount of the radiolabeled compound (e.g., [ $^{161}\text{Tb}$ ]Tb-PSMA-617).[2]

- At specific time points post-injection (e.g., 4, 24, 48 hours), cohorts of mice are euthanized.  
[9]
- Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.[9]

## Visualizations

The following diagrams illustrate key concepts and workflows in the preclinical development of **Terbium-161** radiopharmaceuticals.





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